(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound "(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone" is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A 3-chloro-4-methylphenyl group, which may enhance lipophilicity and influence receptor binding.
- A 3,4-dihydroisoquinoline methanone moiety, a scaffold associated with diverse biological activities, including kinase inhibition.
For instance, crystallographic refinement tools like SHELXL (used for small-molecule and macromolecular structure determination) are critical for elucidating such complex structures . However, the absence of specific spectroscopic or crystallographic data in the provided evidence limits a deeper analysis of this compound’s physicochemical properties.
Properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O/c1-17-8-9-20(14-22(17)25)29-23(27-11-4-5-12-27)21(15-26-29)24(30)28-13-10-18-6-2-3-7-19(18)16-28/h2-9,11-12,14-15H,10,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSUQSKMPCZLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of multiple heterocyclic rings, which contribute to its biological activity. The presence of the pyrazole and isoquinoline moieties are known to enhance interactions with various biological targets.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O |
| Molecular Weight | 349.82 g/mol |
| SMILES | CC(C1=CC=C(C=C1)Cl)N2C(=CC(=C2)C(=O)C)N |
| IUPAC Name | This compound |
Inhibition of Cyclooxygenase Enzymes
Recent studies have indicated that compounds similar to this one exhibit significant inhibitory activity against Cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
- Efficacy : Compounds derived from pyrazole scaffolds have shown IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory properties .
- Selectivity : Some derivatives have demonstrated selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary data suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Study on Inflammation : A study conducted by Murahari et al. (2023) reported that a series of pyrazole derivatives exhibited anti-inflammatory effects with significant inhibition percentages when compared to standard drugs like Celecoxib .
- Antitumor Effects : Research has indicated that certain pyrazole-containing compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By blocking COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.
- Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from unrelated compounds and methodologies:
Table 1: Compounds with Partial Structural or Methodological Relevance
Key Observations:
Analytical Methods : The NMR/UV techniques used for Z. fabago compounds are applicable to the target compound’s characterization. SHELX software could refine its crystallographic data if available.
Research Findings and Gaps
- Spectroscopic Parallels: The ¹H/¹³C-NMR workflows for Z. fabago compounds could guide the target’s analysis, but its unique substituents (e.g., pyrrole, dihydroisoquinoline) demand tailored solvent systems and referencing.
- Toxicity and Environmental Data : TRI reports underscore the importance of accurate chemical reporting but lack relevance to the compound’s pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
